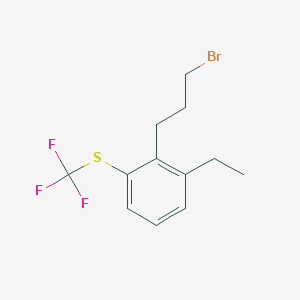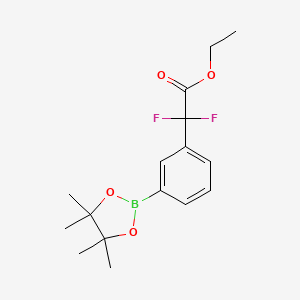
(3S,4R)-1-Boc-4-(fmoc-amino)pyrrolidine-3-carboxylic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4R)-1-Boc-4-(fmoc-amino)pyrrolidine-3-carboxylic acid ethyl ester is a complex organic compound used in various fields of scientific research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications. It is often utilized in the synthesis of peptides and other bioactive molecules due to its ability to protect amino groups during chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-1-Boc-4-(fmoc-amino)pyrrolidine-3-carboxylic acid ethyl ester typically involves multiple steps. One common method starts with the protection of the amino group using the fluorenylmethyloxycarbonyl (fmoc) group. The next step involves the introduction of the tert-butoxycarbonyl (Boc) group to protect the nitrogen atom. The final step includes the esterification of the carboxylic acid group with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
化学反応の分析
Types of Reactions
(3S,4R)-1-Boc-4-(fmoc-amino)pyrrolidine-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the fmoc or Boc groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or alcohols are used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction results in alcohols or amines.
科学的研究の応用
(3S,4R)-1-Boc-4-(fmoc-amino)pyrrolidine-3-carboxylic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the development of pharmaceutical drugs.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (3S,4R)-1-Boc-4-(fmoc-amino)pyrrolidine-3-carboxylic acid ethyl ester involves its ability to protect amino groups during chemical reactions. The fmoc and Boc groups prevent unwanted side reactions by temporarily blocking reactive sites. This allows for selective reactions to occur at other positions on the molecule. The compound’s stereochemistry also plays a role in its reactivity, influencing the outcome of various chemical processes.
類似化合物との比較
Similar Compounds
- (3S,4R)-1-Boc-4-amino-pyrrolidine-3-carboxylic acid ethyl ester
- (3S,4R)-1-Boc-4-(benzyloxycarbonyl-amino)pyrrolidine-3-carboxylic acid ethyl ester
- (3S,4R)-1-Boc-4-(tert-butoxycarbonyl-amino)pyrrolidine-3-carboxylic acid ethyl ester
Uniqueness
What sets (3S,4R)-1-Boc-4-(fmoc-amino)pyrrolidine-3-carboxylic acid ethyl ester apart from similar compounds is its dual protection groups (fmoc and Boc), which provide enhanced stability and selectivity during chemical reactions. This makes it particularly valuable in the synthesis of peptides and other bioactive molecules, where precise control over reaction conditions is essential.
特性
分子式 |
C27H32N2O6 |
|---|---|
分子量 |
480.6 g/mol |
IUPAC名 |
1-O-tert-butyl 3-O-ethyl (3S,4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)pyrrolidine-1,3-dicarboxylate |
InChI |
InChI=1S/C27H32N2O6/c1-5-33-24(30)21-14-29(26(32)35-27(2,3)4)15-23(21)28-25(31)34-16-22-19-12-8-6-10-17(19)18-11-7-9-13-20(18)22/h6-13,21-23H,5,14-16H2,1-4H3,(H,28,31)/t21-,23-/m0/s1 |
InChIキー |
ASMVTRYLZNTIOU-GMAHTHKFSA-N |
異性体SMILES |
CCOC(=O)[C@H]1CN(C[C@@H]1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OC(C)(C)C |
正規SMILES |
CCOC(=O)C1CN(CC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![1-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14044506.png)




